4-Nitrophenyl 4-nitrobenzoate

Physical organic chemistry Ester hydrolysis Hammett analysis

4‑Nitrophenyl 4‑nitrobenzoate is a symmetric dinitro‑aromatic ester (C₁₃H₈N₂O₆, MW 288.21) built from 4‑nitrophenol and 4‑nitrobenzoic acid. The compound carries two strong electron‑withdrawing nitro groups – one on the leaving phenoxide and one on the acyl moiety – creating a highly electron‑deficient carbonyl centre.

Molecular Formula C13H8N2O6
Molecular Weight 288.21 g/mol
CAS No. 1037-31-6
Cat. No. B3045249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 4-nitrobenzoate
CAS1037-31-6
Molecular FormulaC13H8N2O6
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H8N2O6/c16-13(9-1-3-10(4-2-9)14(17)18)21-12-7-5-11(6-8-12)15(19)20/h1-8H
InChIKeyMBSZPLPPLPIPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4‑Nitrophenyl 4‑nitrobenzoate (CAS 1037‑31‑6) – Core Identity, Physicochemical Profile, and Research‑Grade Specifications


4‑Nitrophenyl 4‑nitrobenzoate is a symmetric dinitro‑aromatic ester (C₁₃H₈N₂O₆, MW 288.21) built from 4‑nitrophenol and 4‑nitrobenzoic acid [1]. The compound carries two strong electron‑withdrawing nitro groups – one on the leaving phenoxide and one on the acyl moiety – creating a highly electron‑deficient carbonyl centre. It is principally employed as a mechanistic probe in nucleophilic substitution and hydrolysis studies, as an activated ester for N‑acylation of α‑amino acids, and as a chromogenic substrate in enzyme kinetics (hydrolysis releases 4‑nitrophenol, λmax ≈ 413 nm). Commercial research‑grade material is typically supplied at ≥98 % purity .

Why 4‑Nitrophenyl 4‑nitrobenzoate Cannot Be Interchanged with Mono‑Nitro or Non‑Nitro Analogues


The presence of a nitro group on both the leaving phenoxide and the benzoyl moiety creates a uniquely electron‑deficient ester whose reactivity toward nucleophiles is substantially higher than that of 4‑nitrophenyl benzoate or 4‑nitrophenyl 4‑methylbenzoate. Hammett analyses show that the benzoyl substituent exerts a strong electronic effect on the rate‑limiting step of acyl‑transfer reactions [1][2]. Swapping the 4‑nitrobenzoyl group for a less electron‑withdrawing group, or moving the nitro group to the ortho position, dramatically alters the reaction rate, Hammett ρ value, and even the mechanism (e.g., change in rate‑limiting step). Consequently, a researcher cannot assume that a generic “4‑nitrophenyl ester” will reproduce the kinetic behaviour, leaving‑group lability, or chromogenic response of the dinitro compound.

Quantitative Differentiation Data for 4‑Nitrophenyl 4‑nitrobenzoate Versus Closest Structural Analogues


IBA‑Catalysed Hydrolysis: Rate Enhancement Relative to 4‑Nitrophenyl Benzoate and Other 4‑X‑Substituted Benzoates

In a direct head‑to‑head series (Series I) studied under identical conditions (IBA⁻ catalyst, 25 °C, spectrophotometric detection), the second‑order catalytic rate constant (k_cat) increased monotonically with the electron‑withdrawing power of the 4‑X substituent on the benzoyl ring. 4‑Nitrophenyl 4‑nitrobenzoate (X = NO₂) displayed the highest k_cat, exceeding that of the unsubstituted analogue (X = H) by a factor that is consistent with a Hammett ρ value > 0 for this reaction [1]. The Hammett plot was linear, confirming that the electronic effect is the dominant factor.

Physical organic chemistry Ester hydrolysis Hammett analysis

Nucleophilic Substitution with Potassium Ethoxide: Hammett‑Derived Rate Multiplier for X = NO₂ vs. X = H

For the reaction of 4‑nitrophenyl X‑substituted benzoates with EtOK in anhydrous ethanol, the Hammett plot for the dissociated ethoxide ion (EtO⁻) gave ρ = 3.00 (R² > 0.99) [1]. Using the standard Hammett σₚ constant for NO₂ (0.78) and assuming a logarithmic reactivity relationship, the rate constant for the 4‑nitro derivative is predicted to be approximately 220‑fold higher than that of the unsubstituted phenyl benzoate (X = H, σ = 0). The ion‑paired EtOK reaction gave a lower ρ of 2.47, indicating a somewhat smaller but still substantial rate enhancement for the NO₂ substituent.

Reaction kinetics Nucleophilic substitution Hammett equation

N‑Acylation of α‑Amino Acids: Rate Constants in Aqueous‑Organic Solvents

Kuritsyn et al. determined the second‑order rate constants for N‑acylation of glycine and L‑proline by 4‑nitrophenyl 4‑nitrobenzoate in water‑acetonitrile, water‑2‑propanol, and water‑2‑methyl‑2‑propanol mixtures. Reaction rates increased with water content, and the activation parameters (ΔH‡, ΔS‡) were quantified [1]. While no direct comparator was included, the study validates this dinitro ester as a reactive acylation agent for amino acids under mild aqueous‑organic conditions, a property that distinguishes it from less reactive mono‑nitro esters that often require anhydrous media.

Peptide coupling Amino acid acylation Solvent effects

Physicochemical Property Shifts Relative to 4‑Nitrophenyl Benzoate

Computationally predicted properties highlight the impact of the second nitro group. Relative to 4‑nitrophenyl benzoate (MW 243.22, density ≈ 1.3 g cm⁻³, b.p. ≈ 399 °C), the dinitro ester exhibits a higher molecular weight (288.21), higher density (1.5 ± 0.1 g cm⁻³), and a higher boiling point (496.9 ± 30.0 °C) . The additional nitro group also reduces the predicted vapour pressure and increases polar surface area, which can affect handling, storage, and environmental fate estimates.

Physicochemical properties Lipophilicity Predicted ADME

Positional Isomer Comparison: 2‑Nitrophenyl 4‑nitrobenzoate vs. 4‑Nitrophenyl 4‑nitrobenzoate

Moving the nitro substituent on the leaving group from the para to the ortho position (2‑nitrophenyl 4‑nitrobenzoate) introduces a steric and electronic “ortho effect” that is well documented in ester hydrolysis. While direct kinetic data for the ortho isomer under identical conditions are not available in the primary literature retrieved, general ortho‑effect principles predict a reduced hydrolysis rate for 2‑nitrophenyl esters due to steric hindrance to nucleophilic attack and altered solvation. The para‑nitro leaving group in the target compound is therefore preferred when maximum lability of the ester bond is desired.

Steric effects Ortho effect Leaving‑group ability

High‑Value Application Scenarios for 4‑Nitrophenyl 4‑nitrobenzoate Based on Verified Differentiation


Mechanistic Probe for Nucleophilic Substitution and Hydrolysis in Physical Organic Chemistry

The exceptionally high Hammett ρ value (3.00 for EtO⁻) documented in the ethanolysis study [1] makes 4‑nitrophenyl 4‑nitrobenzoate the most sensitive member of the 4‑nitrophenyl benzoate series for probing electronic effects. Its use allows researchers to amplify substituent effects and detect subtle changes in transition‑state structure that would be invisible with less activated esters.

Activated Ester for Peptide Bond Formation in Aqueous‑Organic Media

The kinetic data of Kuritsyn et al. [2] validate its ability to acylate α‑amino acids in water‑rich solvents, a scenario where mono‑nitro esters frequently undergo competing hydrolysis. This makes it a candidate for synthesising peptide conjugates under biocompatible conditions without anhydrous protection.

Chromogenic Substrate for High‑Throughput Esterase/Lipase Screening

Because the para‑nitro leaving group yields 4‑nitrophenol (λmax 413 nm) with maximal lability and without steric hindrance, the compound serves as a sensitive substrate for esterase and lipase activity assays. The IBA‑catalysed hydrolysis data demonstrate that the 4‑nitrobenzoyl group ensures rapid turnover [1], enabling short assay times and low detection limits.

Reference Standard for Hammett Correlation Calibration

The dinitro ester has been used as the X = NO₂ point in multiple Hammett correlation studies [3][4]. Its large σ value (0.78) and proven adherence to linear free‑energy relationships make it a trustworthy calibration standard when constructing new Hammett or Yukawa‑Tsuno plots for ester‑based reaction series.

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